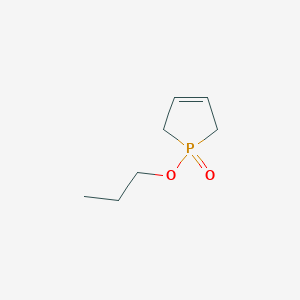

3-Phospholene, 1-propoxy-, 1-oxide

Description

Contextualization within Cyclic Organophosphorus Compound Research

Cyclic organophosphorus compounds, particularly those containing a five-membered ring, have garnered considerable attention due to their unique stereochemical properties and reactivity. nih.gov The study of these compounds dates back several decades, with initial developments in the mid-20th century. mdpi.com The synthesis and reactivity of phospholene oxides, a key class of these five-membered heterocycles, have been a subject of ongoing investigation. nih.gov These compounds are characterized by a five-membered ring containing a phosphorus atom and a double bond. The phosphorus atom is in a pentavalent state, bonded to an oxygen atom, which significantly influences the ring's electronic properties and reactivity. Research in this area has explored various synthetic routes to these heterocyclic systems and their subsequent chemical transformations. nih.gov

Academic Significance of Phospholene Oxide Architectures

Phospholene oxide architectures are of substantial academic interest for several reasons. Their rigid, cyclic structure provides a well-defined scaffold for stereocontrolled reactions, making them valuable as precursors and catalysts in asymmetric synthesis. nih.gov The phosphorus-oxygen double bond in these molecules is a key functional group, participating in a variety of chemical reactions. These compounds have been utilized as catalysts in polymerization reactions and intramolecular cyclizations. chemicalbook.comchemdad.com

Furthermore, the study of phospholene oxides contributes to a fundamental understanding of bonding and reactivity in organophosphorus chemistry. The ability to tune the electronic and steric properties of these molecules by varying the substituents on the phosphorus atom and the carbon backbone makes them versatile platforms for investigating reaction mechanisms. nih.gov Their applications extend to materials science, where they can be incorporated into polymers, and medicinal chemistry, where phospholene oxide-containing molecules have been explored for their biological activity. sigmaaldrich.comentegris.com

Detailed Research Findings

The following sections detail the chemical properties and synthesis of 3-Methyl-1-phenyl-2-phospholene 1-oxide as a representative phospholene oxide.

Chemical and Physical Properties

The physical and chemical properties of 3-Methyl-1-phenyl-2-phospholene 1-oxide are well-documented. It is a white to yellow crystalline solid that is soluble in polar solvents. chemicalbook.comechemi.com Its hygroscopic nature necessitates storage under inert gas. chemdad.com

Table 1: Physical and Chemical Properties of 3-Methyl-1-phenyl-2-phospholene 1-oxide

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃OP |

| Molecular Weight | 192.19 g/mol |

| Appearance | White to yellow adhering crystals |

| Melting Point | 58-62 °C |

| Boiling Point | 150 °C at 0.15 mmHg |

| Refractive Index | n20/D 1.5707 |

| Solubility | Soluble in polar solvents |

Data sourced from multiple references. chemicalbook.comchemdad.comsigmaaldrich.comechemi.com

Synthesis and Isomerization

The synthesis of 3-phospholene oxides is often achieved through a McCormack cycloaddition reaction, which involves the reaction of a 1,3-diene with a dichlorophosphine, followed by hydrolysis. For instance, the reaction of isoprene (B109036) with dichlorophenylphosphine (B166023) yields the precursor to 3-methyl-1-phenyl-3-phospholene 1-oxide. orgsyn.org

A significant aspect of phospholene oxide chemistry is the isomerization of 3-phospholene oxides to the more stable 2-phospholene oxides. nih.gov This double bond migration can be achieved under various conditions, including heating in methanesulfonic acid or through the formation of cyclic chlorophosphonium salts. nih.gov These isomerization reactions are crucial for accessing a wider range of phospholene oxide derivatives with different reactivity profiles. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

5260-91-3 |

|---|---|

Molecular Formula |

C7H13O2P |

Molecular Weight |

160.15 g/mol |

IUPAC Name |

1-propoxy-2,5-dihydro-1λ5-phosphole 1-oxide |

InChI |

InChI=1S/C7H13O2P/c1-2-5-9-10(8)6-3-4-7-10/h3-4H,2,5-7H2,1H3 |

InChI Key |

JXPXGRUXZGPFPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP1(=O)CC=CC1 |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Transformations of 3 Phospholene, 1 Propoxy , 1 Oxide Systems

Phospholene Ring Reactivity and Transformations

The phospholene ring in 3-phospholene, 1-propoxy-, 1-oxide systems is susceptible to a range of reactions that alter its structure, including ring expansion and ring-opening reactions. These transformations are often dependent on the nature of the substituents on the phosphorus atom and the reagents employed.

Ring Expansion Reactions of Phospholenes

Ring expansion of phospholenes has been successfully achieved using reagents such as ethyl propiolate and dimethyl acetylenedicarboxylate. le.ac.uk This process allows for the synthesis of larger phosphorus-containing heterocyclic systems. Another instance of ring expansion occurs during the hydrolysis of the product formed from the reaction of 1,2-diphenyl-2-phospholene with benzoyl chloride. le.ac.uk In a more specific case, ring expansion of 1-iodomethyl-1,2-diphenyl-2-phospholenium iodide was observed, which is attributed to the relative stability of the incipient carbanion. le.ac.uk

Ring-Opening Reactions of Phospholenium Iodides

The hydrolysis of 1-iodomethyl-phospholenium iodides typically leads to ring-opened products along with the corresponding phospholene oxide. le.ac.uk This outcome is observed in the majority of cases studied. The stability of the phospholenium ring is a critical factor, and the presence of certain substituents can favor ring opening over other reaction pathways. For instance, the P-N bond in 1-phospha-2-azanorbornenes, which are derived from phospholes, can be readily cleaved by simple alcohols, leading to P-chiral 2,3-dihydrophosphole derivatives. mdpi.com However, the isolation of these products can be challenging due to the reversibility of the reaction. mdpi.com This reversibility can be overcome by sulfurization of the phosphorus atom, which effectively blocks the lone pair of electrons and stabilizes the ring-opened product. mdpi.com

Reactions at the Phosphorus Center and Adjacent Functional Groups

The phosphorus center and its neighboring functional groups are hubs of reactivity in this compound systems. These sites are prone to hydrolysis, nucleophilic attack, and interactions with Lewis acids, leading to a variety of important chemical transformations.

Hydrolysis Pathways of Phosphonium (B103445) Salts and Phospholenium Iodides

The hydrolysis of phosphonium salts is a fundamental reaction in organophosphorus chemistry. In the context of phospholene derivatives, the hydrolysis of 1-methyl-1-phenyl-2- and 3-phospholenium iodides has been described. le.ac.uk The hydrolysis of 1-alkoxy-3-phospholene 1-oxides, which are cyclic phosphinates, has been studied under acidic conditions. researchgate.net This reaction, catalyzed by hydrochloric acid, often leads to a mixture of the corresponding 1-hydroxy-3-phospholene oxide and its isomer, 1-hydroxy-2-phospholene oxide, due to concurrent isomerization of the 3-phospholene ring to the 2-phospholene ring. researchgate.net The use of p-toluenesulfonic acid under microwave irradiation has also been explored for the hydrolysis of 1-alkoxy-3-methyl-3-phospholene oxides, offering a more efficient alternative. researchgate.net

| Substrate | Conditions | Products | Reaction Time |

| 1-Alkoxy-3-phospholene 1-oxides | Concentrated HCl, reflux | 1-Hydroxy-3-phospholene oxide and 1-Hydroxy-2-phospholene oxide | 3-10 hours |

| 1-Alkoxy-3-methyl-3-phospholene oxides | p-Toluenesulfonic acid, microwave (140°C) | Hydrolyzed products | 1-3 hours |

Nucleophilic Attack at Phosphorus and Carbonyl Groups

The hydrolysis of products formed from the reaction of phospholenes with acyl and aroyl chlorides involves a discussion of nucleophilic attack at either the phosphorus atom or the carbonyl group. le.ac.uk When substituted benzoyl chlorides are used, nucleophilic attack at the phosphorus center is favored, leading to the formation of aldehydes. le.ac.uk Conversely, with acyl chlorides, the attack is favored at the carbonyl group, resulting in the regeneration of phospholenes and the formation of carboxylic acids. le.ac.uk

Rearrangement Reactions of Phospholene Oxide Epoxides (e.g., with Boron Trifluoride Etherate)

The epoxidation of the carbon-carbon double bond in a 3-phospholene oxide ring, followed by treatment with a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂), initiates a cascade of synthetically valuable rearrangements. The reaction of an epoxide with BF₃·OEt₂ is a classic method for inducing cleavage and rearrangement to form carbonyl compounds. nih.govnih.gov

The mechanism commences with the coordination of the Lewis acidic boron atom to the oxygen of the epoxide ring. This coordination weakens the C-O bonds of the epoxide, generating a partial positive charge on the adjacent carbon atoms and facilitating ring-opening. nih.govresearchgate.net The subsequent step involves a 1,2-shift of a substituent (hydride or alkyl group) to one of the carbon atoms of the former epoxide ring. This migration results in the formation of a ketone or an aldehyde. nih.gov In the context of a phospholene oxide epoxide, this rearrangement would lead to the formation of a keto-phospholane oxide derivative. The specific outcome, including the stereochemistry of the product, depends on the substitution pattern of the epoxide and the reaction conditions. nih.gov Studies on various carbocyclic and acyclic epoxides have shown that these rearrangements can proceed through either a discrete carbocation intermediate or a more concerted mechanism. nih.govscite.ai

Reduction Methodologies for Phosphine(V) Oxides to Phosphines(III)

The deoxygenation of tertiary phosphine (B1218219) oxides to their corresponding phosphines(III) is a critical transformation for recycling valuable phosphine ligands and reagents used in reactions like the Wittig, Mitsunobu, and Appel reactions. wikipedia.org Silanes are often the reagents of choice for this purpose due to their selectivity. materials-science.info

Metal-Free Reduction Strategies for Cyclic Phosphine Oxides

Recent advancements have focused on developing metal-free reduction protocols to enhance the sustainability and practicality of phosphine oxide reduction. researchgate.netresearchgate.net These methods avoid the use of potentially toxic or expensive metal catalysts.

Polymethylhydrosiloxane (PMHS) is an inexpensive, non-toxic, and mild reducing agent that has been successfully employed for the reduction of various phosphine oxides, including cyclic derivatives like phospholene oxides. nih.govnih.govacs.org The reactions are typically performed at elevated temperatures, and the efficiency can be influenced by the substrate-to-reductant ratio. nih.govnih.gov For cyclic substrates such as phospholene and phospholane (B1222863) oxides, excellent results have been achieved using a stoichiometric excess of PMHS at high temperatures with short reaction times. nih.gov

| Substrate | PMHS (equiv.) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-2-phospholene-1-oxide | 5 | 220 | 1 | 100 |

| 3-Methyl-1-phenyl-2-phospholene-1-oxide | 5 | 250 | 1 | 100 |

| 1-Phenylphospholane-1-oxide | 5 | 250 | 1 | 100 |

A highly efficient, one-pot, metal-free method for phosphine oxide reduction involves a two-step process: activation with oxalyl chloride followed by reduction with hexachlorodisilane (B81481) (Si₂Cl₆). wikipedia.orgmdpi.comacs.org This procedure operates under mild conditions and has been successfully applied to a wide range of phosphine oxides, including those with challenging structural features. wikipedia.orgnih.gov

The phosphine oxide is first treated with oxalyl chloride to form an intermediate chlorophosphonium salt. wikipedia.orgmdpi.com This "activated" species is then readily reduced by hexachlorodisilane to the corresponding phosphine(III). wikipedia.orgmdpi.com The byproducts of this reaction are volatile (CO, CO₂, SiCl₄), which simplifies purification, often requiring only the removal of volatiles under reduced pressure. wikipedia.orgnih.gov This method has demonstrated broad applicability, successfully reducing aryl, alkyl, and cyclic phosphine oxides with high purity and yield. wikipedia.orgnih.gov

| Substrate | Yield (%) |

|---|---|

| Triphenylphosphine (B44618) oxide | 99 |

| Tricyclohexylphosphine oxide | 97 |

| 2-Phospholene oxide derivative | 98 |

| Aminophosphine oxide derivative | 89 |

Mechanistic Elucidation of Phosphine Oxide Reduction Processes

The mechanisms of phosphine oxide reduction by silanes have been the subject of considerable study. For reductions using silanes like PMHS or phenylsilane, the process is believed to proceed through a nonpolar mechanism involving a phosphorane-like intermediate. wikipedia.org The initial step is the coordination of the silicon atom to the phosphine oxide oxygen. This is followed by the transfer of a hydride from the silane (B1218182) to the phosphorus atom, leading to a transient pentacoordinate phosphorus species. wikipedia.org Subsequent collapse of this intermediate cleaves the P-O bond and forms the phosphine and a siloxane byproduct.

In the case of the oxalyl chloride and hexachlorodisilane method, the mechanism is distinct. wikipedia.orgacs.org The reaction begins with the activation of the phosphine oxide by oxalyl chloride to generate a chlorophosphonium salt. Mechanistic studies and quantum chemical calculations support that the rate-limiting step is the attack of the dissociated chloride anion from the phosphonium salt intermediate at one of the silicon atoms of hexachlorodisilane. wikipedia.orgmdpi.comacs.org This facilitates the cleavage of the Si-Si bond and the ultimate deoxygenation of the phosphorus center. wikipedia.orgmdpi.com

Degradation and Fragmentation Pathways of Phospholene Oxide Derivatives

Phospholene oxide derivatives can undergo degradation through several pathways, primarily hydrolysis and fragmentation under energetic conditions.

A key degradation pathway for 1-alkoxy-phospholene oxides, such as the title compound, is acid-catalyzed hydrolysis. nih.govmdpi.com This reaction involves the cleavage of the P-O-C ester bond to yield the corresponding 1-hydroxy-phospholene 1-oxide (a phosphinic acid) and the alcohol (propanol, in this case). nih.govmdpi.com Studies on 1-alkoxy-3-phospholene 1-oxides have shown that under acidic conditions (e.g., refluxing with hydrochloric acid), hydrolysis occurs over several hours. nih.gov This hydrolysis can also be accompanied by the isomerization of the double bond from the 3-position to the more thermodynamically stable 2-position, resulting in a mixture of isomeric phosphinic acids. nih.gov Under alkaline conditions, it has been observed that 1-alkoxy-3-phospholene oxides hydrolyze significantly faster than their 2-phospholene isomers. mdpi.com

Fragmentation pathways are typically studied using techniques like mass spectrometry or pyrolysis. In mass spectrometry, organophosphorus esters exhibit characteristic fragmentation patterns. wikipedia.orgwikipedia.org Common pathways include the cleavage of the C-O bond of the alkoxy group and the P-O bond. wikipedia.org For aromatic phosphine oxides, cleavage to produce characteristic aromatic fragment ions is also observed. wikipedia.org Thermal decomposition studies on polymers containing phosphine oxide units suggest that degradation is often initiated by the cleavage of the weakest bonds, which can be the P-C bonds, followed by the breakdown of the larger molecular structure. nih.gov The ultimate stable breakdown products of such organophosphorus compounds are typically various phosphorus oxides, which eventually become incorporated into the environment as inorganic phosphate (B84403).

Formation of Metaphosphate Analogues via Mass Spectrometric Breakdown

The mass spectrometric analysis of 3-phospholene oxide derivatives provides significant insights into their structural integrity and fragmentation pathways. While direct experimental mass spectral data for this compound is not extensively published, the fragmentation behavior can be inferred from the well-documented mass spectrometry of related organophosphorus compounds and the fundamental principles of mass spectral reactions. The breakdown of the parent molecule in the mass spectrometer is a complex process that can involve several key fragmentation routes, including the notable formation of metaphosphate analogues through characteristic rearrangements.

A primary and highly characteristic fragmentation pathway for cyclic unsaturated systems like the 3-phospholene ring is the retro-Diels-Alder (rDA) reaction. wikipedia.orgnih.govslideshare.net This process involves the concerted cleavage of the cyclohexene-like ring of the phospholene oxide, leading to the expulsion of a neutral diene molecule, in this case, 1,3-butadiene, and the formation of a reactive phosphorus-containing species. For this compound, this would result in the generation of a propoxy-metaphosphate analogue. The propensity for this reaction is driven by the thermodynamic stability of the resulting products.

The electron ionization (EI) mass spectrum of a related compound, 3-Methyl-1-phenyl-2-phospholene-1-oxide, offers a valuable comparative model for understanding the fragmentation of the phospholene oxide core. nist.gov Although the substituents differ, the fundamental ring structure is analogous. The fragmentation of this reference compound demonstrates the characteristic loss of the substituent groups and fragmentation of the heterocyclic ring.

In the case of this compound, the propoxy group itself is susceptible to fragmentation. Common fragmentation patterns for alkoxy groups in mass spectrometry include the loss of the alkyl chain as a radical or through rearrangement reactions. For the propoxy group, this could involve the loss of a propyl radical or the elimination of propene via a McLafferty-type rearrangement, leading to a hydroxylated phosphorus center.

The formation of metaphosphate (PO₃⁻) and its analogues is a known phenomenon in the mass spectrometry of various organophosphorus compounds. wikipedia.orgnih.gov These highly reactive species are often generated through the cleavage of the ester or alkoxy bonds to the phosphorus atom, followed by rearrangements. In the context of this compound, the cleavage of the P-O-propyl bond, potentially subsequent to or concurrent with the rDA reaction, would lead to the formation of a metaphosphate-like species. The detection of ions corresponding to [M - C₃H₇]⁺ or [M - C₃H₆]⁺ would be indicative of these processes.

Predicted mass spectral data for a similar long-chain alkoxy-phospholene oxide, 3-phospholene, 1-(octyloxy)-, 1-oxide, can provide an illustrative example of the expected adducts and their mass-to-charge ratios in a mass spectrum. uni.lu

Predicted Mass Spectral Adducts for an Alkoxy-Phospholene Oxide

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 231.15085 |

| [M+Na]⁺ | 253.13279 |

| [M-H]⁻ | 229.13629 |

| [M+NH₄]⁺ | 248.17739 |

| [M+K]⁺ | 269.10673 |

| [M+H-H₂O]⁺ | 213.14083 |

Data based on predictions for 3-phospholene, 1-(octyloxy)-, 1-oxide, a structural analogue. uni.lu

The following table outlines a plausible fragmentation pathway for this compound based on the known behavior of related compounds.

Plausible Mass Spectrometric Fragmentation of this compound

| Fragment | Proposed Origin |

|---|---|

| [C₄H₆]⁺ | Result of retro-Diels-Alder reaction |

| [C₃H₇]⁺ | Loss of the propoxy side chain |

| [M - C₃H₇]⁺ | Loss of the propyl group from the molecular ion |

| [M - C₄H₆]⁺ | Loss of butadiene from the molecular ion (rDA) |

It is important to note that the exact fragmentation pattern and the relative abundance of the resulting ions would be highly dependent on the specific ionization technique (e.g., electron ionization, chemical ionization, electrospray ionization) and the collision energy used in the mass spectrometer. nih.gov

Stereochemical Resolution and Enantioselective Synthesis in Phospholene Oxide Systems

Resolution of P-Stereogenic Phosphine (B1218219) Oxides

The separation of enantiomers of P-stereogenic phosphine oxides is a critical step in the synthesis of optically pure phosphorus ligands, which are highly valuable in asymmetric catalysis. Classical resolution methods, which involve the formation and separation of diastereomeric species, remain a cornerstone of this field. nih.govacs.org

Diastereomeric Molecular Complex Formation for Enantiomeric Separation

One effective strategy for resolving racemic phosphine oxides is through the formation of diastereomeric molecular complexes. researchgate.net This method relies on the use of a chiral resolving agent that can form distinct, separable crystalline complexes with each enantiomer of the phosphine oxide. The differing physical properties of these diastereomeric complexes, such as solubility, allow for their separation by techniques like fractional crystallization.

Research has demonstrated that TADDOL derivatives and the calcium salts of tartaric acid derivatives are versatile and broadly applicable resolving agents for the enantioseparation of P-stereogenic heterocyclic phosphine oxides, including phospholenes. researchgate.net The formation of these diastereomeric complexes is driven by non-covalent interactions, such as hydrogen bonding, between the phosphine oxide "guest" and the chiral "host" resolving agent. nih.govnih.gov X-ray crystallography has been instrumental in elucidating the three-dimensional structures of these complexes, providing valuable insights into the specific interactions that govern enantiomeric recognition. nih.govnih.gov

For instance, the resolution of 1-n-butyl-3-methyl-3-phospholene 1-oxide was successfully achieved using TADDOL derivatives. nih.gov The process involves the formation of a diastereomeric complex, which in some cases can be identified and characterized by single-crystal X-ray analysis, confirming the binding mode and the absolute P-configuration of the phospholene oxide enantiomers. nih.govcore.ac.uk

Diastereomeric Salt Formation for Chiral Resolution

An alternative and widely used approach for the resolution of chiral compounds, including phosphine oxides, is the formation of diastereomeric salts. unchainedlabs.comlibretexts.orgbioduro.com This technique is particularly suitable for compounds that possess an acidic or basic functional group, allowing for salt formation with a chiral acid or base, respectively. bioduro.com The resulting diastereomeric salts exhibit different physical properties, such as solubility, which enables their separation by crystallization. libretexts.orgnii.ac.jp

While direct diastereomeric salt formation with the phosphine oxide itself might not always be feasible, a common strategy involves the derivatization of the phosphine oxide to introduce a suitable functional group. For example, secondary phosphine oxides can be converted to their corresponding thiophosphinic acids, which can then be resolved using chiral bases. nih.govacs.org Following separation, the thiophosphinic acid diastereomers can be converted back to the optically active secondary phosphine oxides. nih.govacs.org

The effectiveness of this method is highly dependent on the choice of the resolving agent and the solvent system, which collectively influence the solubility differences between the diastereomeric salts. unchainedlabs.com Systematic screening of various chiral resolving agents and solvents is often necessary to identify the optimal conditions for a successful resolution. bioduro.com

Chiral Resolving Agents and Their Efficacy in Phospholene Oxide Enantiomer Separation

The success of a classical resolution hinges on the selection of an appropriate chiral resolving agent. The efficacy of these agents is determined by their ability to form stable, easily separable diastereomeric complexes or salts with the target enantiomers.

Application of TADDOL Derivatives in Resolution

TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and its derivatives have emerged as highly effective chiral resolving agents for a wide range of P-stereogenic phosphine oxides, including phospholene oxides. nih.govethz.ch These C2-symmetric diols are known to form crystalline inclusion compounds with various guest molecules through hydrogen bonding. ethz.ch

The resolution of 1-n-propoxy-3-methyl-3-phospholene 1-oxide has been successfully accomplished using TADDOL derivatives such as (-)-(4R,5R)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane ("TADDOL") and (-)-(2R,3R)-α,α,α',α'-tetraphenyl-1,4-dioxaspiro[4.5]decan-2,3-dimethanol ("spiro-TADDOL"). core.ac.uk Studies on other phospholene oxides, like 1-n-butyl-3-methyl-3-phospholene 1-oxide, have also reported successful resolutions with these agents. nih.gov The efficiency of the resolution can be quite high, with some protocols achieving enantiomeric excesses (ee) of ≥ 98%. nih.govacs.org

The mechanism of separation relies on the formation of diastereomeric complexes that can be separated by fractional crystallization. nih.gov The structure of these complexes has been elucidated in some cases by single-crystal X-ray analysis, revealing the non-covalent interactions responsible for the chiral recognition. nih.govnih.gov

Utilization of O,O′-Dibenzoyl-(2R,3R)-tartaric Acid for Optically Active Phosphine Oxides

O,O′-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) and its derivatives are another class of widely used chiral resolving agents. echemi.comactylis.comnih.govsigmaaldrich.com They are particularly effective in the resolution of basic compounds through the formation of diastereomeric salts. However, their application extends to the resolution of phosphine oxides through the formation of coordination complexes, often involving a metal cation like Ca²⁺. nih.govmdpi.com

The resolution of 1-n-propoxy-3-methyl-3-phospholene 1-oxide has been achieved using the acidic and neutral Ca²⁺ salts of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid and (−)-O,O′-di-p-toluoyl-(2R,3R)-tartaric acid. core.ac.uk Similarly, 1-n-butyl-3-methyl-3-phospholene 1-oxide was resolved using these tartaric acid derivatives. nih.gov The choice between the acidic and neutral salt, as well as the specific tartaric acid derivative, can significantly impact the efficiency of the resolution. mdpi.com Optimization of the crystallization conditions is crucial for obtaining high diastereomeric and enantiomeric purity. mdpi.com

Dynamic Kinetic Resolution Strategies for Phospholene Oxides

Dynamic kinetic resolution (DKR) is a powerful strategy for obtaining a single enantiomer from a racemic mixture in a theoretical yield of 100%. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer.

In the context of phospholene oxides, a notable example is the rhodium-catalyzed asymmetric arylation of phospholene oxides. thieme-connect.com This process operates through a dynamic kinetic resolution where the double bond within the phospholene ring can migrate. A chiral rhodium catalyst then selectively reacts with one enantiomer of the rapidly equilibrating phospholene oxides. thieme-connect.com This method generates chiral phosphine oxides, which can subsequently be transformed into valuable chiral phosphine ligands. thieme-connect.com

Another innovative DKR approach involves the electrochemical oxidation of racemic trivalent phosphines to enantioenriched phosphine oxides using chiral supporting electrolytes. chemrxiv.orgnih.gov This method relies on the rapid pyramidal inversion of an anodically generated phosphoniumyl radical cation, allowing for dynamic kinetic resolution. chemrxiv.orgnih.gov The chiral phosphate (B84403) supporting electrolyte creates a chiral environment at the electrode-electrolyte interface, which directs the stereoselective nucleophilic addition to the radical cation. chemrxiv.orgnih.gov

Furthermore, a crystallization-induced asymmetric transformation (CIAT) has been developed for the dynamic resolution of secondary phosphine oxides. rug.nlrsc.org This method involves a radical-mediated racemization, allowing for the conversion of a racemic mixture into a single enantiomer in high yield and enantiomeric excess. rug.nlrsc.org

These dynamic kinetic resolution strategies represent a significant advancement in the efficient synthesis of enantiopure P-chiral phospholene oxides and related compounds.

Computational and Theoretical Investigations of 3 Phospholene, 1 Propoxy , 1 Oxide and Analogues

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly density functional theory (DFT) and ab initio methods, are powerful tools for elucidating the intricate details of reaction mechanisms involving phospholene oxides. These studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a quantitative understanding of reaction pathways.

One area of significant investigation is the isomerization of 3-phospholene oxides to the more thermodynamically stable 2-phospholene oxides. nih.gov Computational studies on model compounds, such as 1-phenyl-3-methyl-3-phospholene oxide, have been performed to understand the mechanism of this double bond migration. nih.gov These calculations, often carried out at levels of theory like MP2/6-311G++(2d,2p), reveal that the reaction can proceed through different pathways depending on the conditions (acidic, basic, or thermal). nih.gov The computed reaction enthalpies (ΔH) and Gibbs free energies (ΔG) for these isomerizations are typically found to be small, indicating that the reactions are nearly thermoneutral. nih.gov

For instance, under basic conditions, the isomerization is proposed to proceed via a deprotonation-reprotonation mechanism. Quantum chemical modeling can pinpoint the most likely sites for deprotonation and map the energy profile of the subsequent rearrangement. Similarly, in the presence of acids, the mechanism involves protonation of the phosphine (B1218219) oxide oxygen, followed by a rearrangement and deprotonation. The transition state geometries and their corresponding energies for each step can be precisely calculated, offering a detailed picture of the reaction coordinate.

Another important reaction involving phospholene oxides is the McCormack cycloaddition, which is a primary method for their synthesis. DFT studies have been employed to investigate the mechanism of this reaction. researchgate.net These computational models can rationalize the regio- and stereoselectivity observed in the cycloaddition, providing insights into the alignment of the diene and the dienophile during the reaction.

The table below summarizes representative computed energetic data for the isomerization of a model 3-phospholene oxide to its 2-phospholene oxide isomer.

| Parameter | Value (kcal/mol) | Level of Theory |

| Reaction Enthalpy (ΔH) | -2.5 | MP2/6-311G++(2d,2p) |

| Gibbs Free Energy (ΔG) | -2.1 | MP2/6-311G++(2d,2p) |

Note: Data is for a model compound and serves as an illustrative example.

Theoretical Modeling of Stereochemical Outcomes in Phospholene Systems

The phosphorus atom in phospholene oxides is a stereogenic center, and controlling the stereochemistry at this center is of great interest in asymmetric synthesis. Theoretical modeling provides a powerful means to predict and understand the stereochemical outcomes of reactions involving these compounds.

Computational models can be used to explain the high levels of asymmetric induction observed in reactions such as the intramolecular Diels-Alder cycloaddition, where stereochemical information is transferred across the molecular framework. researchgate.net By calculating the energies of the different transition states leading to various stereoisomers, it is possible to predict which diastereomer will be formed preferentially. These models take into account steric and electronic effects that govern the facial selectivity of the reaction.

In the case of reactions at the phosphorus center itself, such as nucleophilic substitution, computational studies can help to elucidate whether the reaction proceeds with retention or inversion of configuration. For example, the deoxygenation of phosphine oxides followed by reaction with an electrophile has been shown to proceed with complete retention of stereochemistry at the phosphorus atom. researchgate.net Theoretical calculations can model the intermediate species and transition states to explain this observation.

Furthermore, in reactions where new stereocenters are formed, such as the isomerization of 1-phenyl-3,4-dimethyl-3-phospholene oxide to the corresponding 2-phospholene oxide, a mixture of diastereomers is often obtained. nih.gov Computational modeling can help to predict the ratio of these diastereomers by comparing the relative energies of the transition states leading to their formation.

The following table illustrates how computational models can predict the relative energies of different stereoisomeric transition states.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Isomer |

| Transition State A (leading to cis-product) | 0.0 | cis |

| Transition State B (leading to trans-product) | +1.5 |

Note: This is a hypothetical example to illustrate the principle.

Computational Insights into Reactivity and Electronic Structure of Phospholene Oxides

Computational chemistry provides deep insights into the fundamental electronic structure of phospholene oxides, which in turn governs their reactivity. The nature of the phosphorus-oxygen bond in phosphine oxides has been a subject of considerable theoretical study. nih.gov Ab initio orbital analyses have shown that the P=O bond is best described as a highly polarized single bond with significant ionic character (R₃P⁺–O⁻), rather than a true double bond. researchgate.netnih.gov This polarization results in a high positive charge on the phosphorus atom, making it susceptible to nucleophilic attack.

Extended orbital conjugation in phosphine oxides plays a role in reducing the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This makes phosphole oxides, and by extension 3-phospholene oxides, potentially useful as n-type (electron-acceptor) materials. nih.gov Computational studies can precisely calculate the HOMO-LUMO gap, which is a key parameter in determining the electronic and optical properties of a molecule. nih.gov

Analysis of the electronic structure also helps in understanding the reactivity of phospholene oxides. For example, the Fukui function, which can be calculated using DFT, is a reactivity descriptor that indicates the most likely sites for nucleophilic or electrophilic attack. researchgate.net This allows for a rational prediction of how the molecule will react with different reagents.

The table below presents representative computed electronic properties for a generic phospholene oxide.

| Property | Computed Value | Significance |

| Mulliken Charge on P | +1.2 | Indicates high electrophilicity |

| Mulliken Charge on O | -0.8 | Indicates high nucleophilicity |

| HOMO-LUMO Gap | 5.5 eV | Relates to electronic transitions and reactivity |

Note: These are illustrative values for a generic phospholene oxide.

Advanced Applications in Synthetic Chemistry and Materials Science

Role as Synthetic Intermediates in Complex Organic Synthesis

Organophosphorus compounds, particularly those with the phospholene oxide moiety, serve as versatile intermediates in the synthesis of complex organic molecules. ontosight.ai The phosphorus atom in the five-membered ring imparts unique reactivity. For "3-Phospholene, 1-propoxy-, 1-oxide," the propoxy group and the oxygen atom bonded to the phosphorus center define its chemical behavior, making it a potentially valuable building block.

These compounds are often employed in reactions that construct intricate molecular frameworks. For instance, the well-documented analogue, 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO), is a precursor in the synthesis of phospha-sugars, which are sugar analogues where a carbon atom is replaced by phosphorus. entegris.com These phospha-sugar derivatives have been investigated for their potential as anticancer agents and HIV inhibitors. entegris.com By analogy, this compound could potentially serve as a key intermediate in creating novel bioactive molecules or complex heterocyclic structures.

Catalysis and Ligand Design in Organometallic Chemistry

Phosphine (B1218219) oxides are central to the field of catalysis, not as catalysts themselves, but as stable precursors to the catalytically active phosphine ligands.

Development of Phosphine(III) Ligands from Phosphine(V) Oxides for Transition Metal Catalysis

Phosphine(V) oxides, such as this compound, are air-stable compounds, which makes them easier to handle and store compared to their corresponding air-sensitive phosphine(III) counterparts. researchgate.net A critical step in catalysis is the reduction of the P=O bond in the phosphine oxide to generate the desired phosphine(III) ligand. These ligands are indispensable in homogeneous catalysis, where they coordinate to a transition metal center and modulate its electronic and steric properties, thereby controlling the catalytic activity and selectivity.

Modern research focuses on developing mild and efficient methods for this reduction. One such method involves using oxalyl chloride as an activating agent followed by a reducing agent like hexachlorodisilane (B81481). This approach allows for the clean and high-yield generation of phosphine(III) ligands from their oxides, which can then be directly used to form important transition metal catalysts for various cross-coupling reactions.

Strategies for Recycling Phosphine Oxide By-products in Industrial Catalytic Processes (e.g., Wittig Reaction)

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, but it stoichiometrically produces phosphine oxide as a byproduct. The accumulation of this waste, particularly triphenylphosphine (B44618) oxide on an industrial scale, presents significant economic and environmental challenges.

To address this, catalytic versions of the Wittig reaction have been developed. These processes rely on the in situ reduction and recycling of the phosphine oxide byproduct back to the active phosphine catalyst. Research has shown that certain phospholene oxides are more easily reduced than triphenylphosphine oxide. For example, using a phospholene oxide precatalyst with a reducing agent like diphenylsilane (B1312307) enables a catalytic cycle where the phosphine is continuously regenerated. This strategy significantly improves the atom economy of the reaction and reduces waste.

Development of Advanced Materials and Functional Molecules

The unique properties of phospholene oxides make them valuable precursors for creating specialized materials with advanced functionalities.

Precursors for Novel Polymers and Coatings

Phospholene oxides can act as catalysts or monomers in polymerization reactions. The related compound, MPPO, is an effective catalyst for producing carbodiimides and polycarbodiimides from isocyanates. entegris.com These materials are used as hydrolysis stabilizers in polymers like polyurethane (PU) and polyethylene (B3416737) terephthalate (B1205515) (PET). MPPO is also used to catalyze the formation of uretonimine-modified methylene (B1212753) diphenyl diisocyanate (MDI), a liquid form of MDI that simplifies the production of polyurethane products. entegris.com

Given this precedent, this compound could foreseeably be used to create novel polymers or act as a catalyst to produce coatings with enhanced thermal stability, flame retardancy, or adhesive properties, attributes often associated with phosphorus-containing polymers. ontosight.ai

Role as Stabilizers in Metal Nanoparticle Synthesis

While direct evidence for "this compound" as a stabilizer is not available, organophosphorus compounds, in general, are known to coordinate to metal surfaces. In the synthesis of metal nanoparticles, stabilizer molecules are crucial for controlling particle growth and preventing aggregation. The oxygen atom of a phosphine oxide can act as a ligand, binding to the surface of a growing nanoparticle. This interaction can passivate the surface, leading to smaller, more uniform nanoparticles with enhanced stability. This capability is critical for applications in catalysis, electronics, and nanomedicine, where the properties of nanoparticles are highly dependent on their size and morphology.

Synthesis of Bioisosteric Analogues (Phospha Sugars) for Targeted Research

In the field of medicinal chemistry and chemical biology, the strategic replacement of atoms or groups within a biologically active molecule can lead to new compounds with improved properties. This concept, known as bioisosterism, is central to the development of novel therapeutic agents and research tools. Phospha sugars—carbohydrate analogues in which the endocyclic oxygen atom is replaced by a phosphorus atom—are a prominent class of bioisosteres designed to mimic natural sugars. researchgate.net The synthesis of these pseudo-sugars allows researchers to investigate the roles of natural carbohydrates in biological processes and to develop molecules with enhanced stability or altered biological activity.

The compound This compound serves as a key starting material for the creation of these specialized phospha sugars. The core structure of this phospholene oxide derivative provides the necessary five-membered ring that, through targeted chemical transformation, can be converted into a sugar analogue.

Research Findings: The Synthetic Pathway

Research has established a reliable method for converting 3-phospholene 1-oxide derivatives into phospha sugars. The primary transformation involves the functionalization of the carbon-carbon double bond within the phospholene ring to introduce the hydroxyl groups characteristic of a sugar molecule.

The key synthetic step is a catalytic cis-dihydroxylation of the double bond. researchgate.net This reaction is typically performed using a powerful oxidizing agent, most commonly Osmium(VIII) oxide (OsO₄) , in the presence of a co-oxidant. The reaction proceeds stereospecifically, adding two hydroxyl (-OH) groups to the same side of the ring, which is crucial for mimicking the stereochemistry of natural sugars. When applied to a 3-phospholene 1-oxide like the 1-propoxy derivative, this dihydroxylation reaction converts the unsaturated phospholene ring into a saturated phospholane (B1222863) ring adorned with the necessary hydroxyl groups.

This specific transformation yields a 1-deoxy-tetrofuranose-type phosphanyl sugar . researchgate.net The "tetrofuranose-type" designation indicates that the resulting molecule is a four-carbon sugar analogue with a five-membered ring structure, similar to the furanose form of natural tetrose sugars. The "1-deoxy" prefix signifies that the carbon atom adjacent to the ring phosphorus (the anomeric position in a natural sugar) lacks a hydroxyl group. These phospha sugar analogues are valuable in targeted research, including the development of novel anticancer agents. researchgate.netchemdad.com

The table below provides a structural comparison illustrating the bioisosteric relationship between a natural furanose sugar and its phospha sugar counterpart.

Table 1: Bioisosteric Comparison: Natural Sugar vs. Phospha Sugar

| Feature | Natural Furanose (e.g., Deoxyribose) | Phospha Sugar Analogue |

|---|---|---|

| Ring Heteroatom | Oxygen (O) | Phosphorus (P) |

| Core Ring Structure | Tetrahydrofuran | Phospholane |

| Chemical Nature | Hemiacetal | Phosphine Oxide Derivative |

| Significance | Fundamental biological building block (e.g., in DNA). | Metabolically stable mimic for targeted drug design and research. researchgate.net |

The following table summarizes the key parameters of the synthesis reaction used to produce phospha sugars from 3-phospholene 1-oxide precursors.

Table 2: Key Reaction Parameters for Phospha Sugar Synthesis

| Parameter | Description |

|---|---|

| Precursor Compound | This compound (or similar 1-substituted derivatives). |

| Key Reaction Type | Catalytic cis-dihydroxylation. researchgate.net |

| Primary Reagent | Osmium(VIII) oxide (OsO₄). researchgate.net |

| Product Class | 1-deoxy-tetrofuranose-type phosphanyl sugar. researchgate.net |

| Research Application | Creation of bioisosteric analogues for targeted research, including potential therapeutics. chemdad.comsigmaaldrich.com |

Future Research Trajectories and Methodological Advancements in Phospholene Oxide Chemistry

Emerging Synthetic Routes and Catalyst Development for Phospholene Oxides

The synthesis of phospholene oxides, traditionally reliant on methods like the McCormack cycloaddition, is being advanced through the exploration of novel catalytic systems and synthetic strategies. The goal is to enhance efficiency, selectivity, and the diversity of accessible structures.

A primary focus is the development of more effective catalysts that can operate under milder conditions and provide higher yields. For instance, recent research has demonstrated the use of various polymerization inhibitors in the preparation of 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO) to improve reaction outcomes. researchgate.net Furthermore, the development of novel ruthenium(II) complexes with secondary phosphine (B1218219) oxide–phosphine tridentate ligands has shown excellent catalytic activity for the reduction of carbonyls, a key transformation in organic synthesis. rsc.org These catalysts exhibit high turnover numbers and selectivity, indicating a promising direction for creating more efficient processes in phospholene oxide-related chemistry. rsc.org

Additionally, greener and more sustainable methods are gaining traction. This includes the development of catalytic methods that use environmentally benign catalysts, such as Zn(II), for the synthesis of related organophosphorus compounds like phosphite (B83602) diesters, which can be oxidized to their phosphate (B84403) counterparts. rsc.org The quest for greener pathways is also evident in broader chemical manufacturing, where new catalysts are being designed to eliminate toxic reagents, a principle that is increasingly being applied to organophosphorus synthesis. sciencedaily.com

Future work will likely concentrate on asymmetric catalysis to produce enantiomerically pure phospholene oxides, which are valuable as chiral ligands and synthons. The exploration of flow chemistry and mechanochemistry also presents opportunities to improve the safety, scalability, and efficiency of phospholene oxide synthesis.

Exploration of Novel Reactivity Patterns and Chemical Transformations

While the fundamental reactivity of phospholene oxides is known, researchers continue to explore new chemical transformations that expand their synthetic utility. A key area of investigation is the isomerization of 3-phospholene oxides to 2-phospholene oxides. This double bond rearrangement can be achieved by heating in methanesulfonic acid or through the formation of cyclic chlorophosphonium salts, providing access to a different regioisomer with distinct reactivity. nih.gov

The functionalization of the phospholene ring and its substituents is another active area of research. For example, the radical bromination of 3,4-dimethyl-1-phenyl-2-phospholene 1-oxide has been used to create novel phospha-sugar analogues with potential biological activity. researchgate.net The double bond in unsaturated cyclic phosphine oxides is noted to be highly reactive towards basic reagents, opening avenues for various addition and functionalization reactions. orgsyn.org

Moreover, phospholene oxides serve as precursors to other valuable organophosphorus compounds. Their P-heterocyclic structure makes them suitable for applications as organocatalysts in reactions involving a P(III)–P(V) redox cycle, such as the Wittig and Staudinger reactions. nih.gov The investigation into the reactivity of the vinyl groups in compounds like trivinylphosphine (B117729) oxide (TVPO) towards Michael-like additions and polymerization highlights the potential for creating new polymeric materials with unique properties. nih.gov Future research will likely uncover more intricate reactivity patterns, including novel cycloaddition reactions and ring-opening polymerizations, further establishing phospholene oxides as versatile building blocks in organic synthesis.

Integration of Advanced Spectroscopic and Crystallographic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Advanced analytical techniques are indispensable in this pursuit. The structural elucidation of phospholene oxides and their reaction intermediates heavily relies on a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is fundamental for assigning the stereochemistry of phospholene oxides, as demonstrated in the characterization of cis and trans isomers of certain products. researchgate.net In-situ spectroscopic techniques are becoming increasingly important for monitoring reactions in real-time, providing valuable kinetic and mechanistic data that would be otherwise inaccessible.

Single-crystal X-ray diffraction provides definitive structural information, confirming molecular connectivity and stereochemistry. For example, an experimental X-ray single-crystal study of trivinylphosphine oxide (TVPO) was used to support theoretical findings about its structure and reactivity. nih.gov This technique is essential for validating the structures of new catalysts and complex phospholene oxide derivatives.

The synergy between different analytical methods is powerful. For instance, the mechanisms of the double bond migration in phospholene oxides were elucidated through a combination of experimental studies and quantum chemical calculations, showcasing how integrating techniques leads to a more complete mechanistic picture. nih.gov Future advancements will likely involve the broader application of sophisticated 2D NMR techniques and time-resolved spectroscopy to capture transient intermediates and map complex reaction networks in phospholene oxide chemistry.

Computational Predictions for the Design of New Phospholene Oxide Architectures and Functions

Computational chemistry has emerged as a powerful predictive tool in modern chemical research, enabling the in-silico design and analysis of molecules and reactions. Density Functional Theory (DFT) is a cornerstone of this approach, used to investigate reaction mechanisms, predict molecular properties, and guide experimental work.

In the context of phospholene oxides, DFT calculations have been employed to explore the kinetic and thermodynamic aspects of their reactions, such as the nucleophilic addition reactions of trivinylphosphine oxide. nih.gov These theoretical models help to rationalize observed reactivity and predict the feasibility of new transformations. nih.gov Quantum chemical calculations were also instrumental in understanding the different pathways for the isomerization of 3-phospholene oxides to 2-phospholene oxides. nih.gov

Looking forward, machine learning and artificial intelligence are set to revolutionize the design of new chemical entities. By training algorithms on existing experimental and computational data, it is possible to predict the properties and activities of novel compounds. mdpi.com This approach can accelerate the discovery of new phospholene oxide-based catalysts, ligands, or functional materials by screening vast virtual libraries of potential structures. mdpi.comresearchgate.net For example, computational models can predict how changes in the substituents on the phosphorus atom or the carbon backbone of a compound like 3-Phospholene, 1-propoxy-, 1-oxide would affect its electronic properties, stability, or catalytic activity. This predictive power allows researchers to prioritize synthetic targets, saving time and resources. scispace.comresearchgate.net

The integration of computational fluid dynamics (CFD) with population balance models (PBM) to predict the evolution of particle sizes in chemical processes demonstrates the sophisticated modeling now possible. scispace.comresearchgate.net Similar multi-scale modeling approaches could be adapted to optimize the synthesis and processing of phospholene oxide-based materials.

Q & A

Basic Research Questions

Q. What are the established resolution methods for separating enantiomers of 3-phospholene oxides, and how are they optimized?

- Methodological Answer : The enantiomers of 3-phospholene oxides can be resolved via diastereomeric complex formation using TADDOL derivatives (e.g., (−)-2 and (−)-3) or calcium salts of tartaric acid derivatives (e.g., Ca(H-DBTA)₂). The procedure involves dissolving racemic mixtures in solvents like ethyl acetate/hexane or alcohols, followed by crystallization. Recrystallization (digestion) and column chromatography are used for purification. Solvent choice and temperature are critical for yield and enantiomeric excess (ee). For example, ethyl acetate/hexane mixtures yield higher ee compared to alcohols like methanol .

Q. What role do 3-phospholene oxides play in synthesizing phosphorus-containing heterocycles?

- Methodological Answer : 3-Phospholene oxides serve as precursors for five- to eight-membered P-heterocycles. Their stereochemical integrity is preserved during reactions, enabling applications in asymmetric synthesis. For instance, they participate in cycloadditions and coordination chemistry to form larger heterocyclic frameworks, as demonstrated by Pietrusiewicz and others .

Q. How is enantiomeric purity confirmed after resolution of 3-phospholene oxides?

- Methodological Answer : Chiral gas chromatography (GC) is the standard method for determining ee. Complementary techniques include NMR to analyze diastereomer ratios and circular dichroism (CD) spectroscopy to correlate optical activity with absolute configuration .

Advanced Research Questions

Q. How do solvent polarity and resolving agent structure influence enantioselectivity in diastereomeric complex formation?

- Methodological Answer : Solvent polarity affects hydrogen bonding and steric interactions during complex crystallization. For example:

- Ethyl acetate/hexane favors TADDOL derivatives, achieving ee >90% after recrystallization.

- Alcohols like ethanol reduce ee due to competitive solvent-resolving agent interactions.

Spiro-TADDOL derivatives show solvent-dependent enantioselection, particularly for alkyl-substituted phospholene oxides (e.g., 1-n-butyl derivatives) .

Q. What advanced computational and experimental techniques resolve contradictions in absolute configuration assignments?

- Methodological Answer : Discrepancies between CD spectra and X-ray data are resolved using density functional theory (DFT) calculations (PBE0 functional, 6-311++G basis set). These simulations model CD curves to match experimental data, while X-ray crystallography directly confirms spatial arrangements of resolving agent-phospholene oxide interactions .

Q. How does stoichiometry in calcium-tartrate coordination complexes impact resolution efficiency?

- Methodological Answer : The general formula Ca(1)₂(H-DBTA)₂ dominates, but exceptions occur (e.g., 1-propyl-3-phospholene oxide forms a 1:1 complex). NMR and thermal analysis (TG/DTA) reveal stoichiometric variations, which influence solubility and crystallization kinetics. Optimizing the resolving agent-to-substrate ratio (e.g., 0.25 equivalents of Ca(H-DPTTA)₂) maximizes ee .

Q. Why do some resolutions yield contradictory selectivity when using structurally similar resolving agents?

- Methodological Answer : Subtle differences in resolving agent chirality and flexibility (e.g., TADDOL vs. spiro-TADDOL) alter diastereomer stability. For example, spiro-TADDOL’s rigid backbone enhances selectivity for specific phospholene oxide conformers, while TADDOL’s flexibility allows broader substrate compatibility. X-ray studies show these interactions involve H-bonding and π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.